4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
Significance of Biphenyl (B1667301) Derivatives in Organic Chemistry and Interdisciplinary Research
Biphenyl derivatives are a cornerstone in modern organic chemistry and numerous interdisciplinary fields. rsc.org The biphenyl moiety is a key structural component in a wide range of compounds, including pharmaceuticals, agrochemicals, and materials for optical applications. rsc.org In medicinal chemistry, the biphenyl scaffold is present in various drugs, contributing to their biological activity. biosynce.com For instance, many anti-inflammatory, antimicrobial, anti-proliferative, and anti-diabetic agents incorporate this structural motif. ijsdr.org The rigidity and planarity of the biphenyl system, along with the ability to introduce substituents at various positions, allow for the fine-tuning of a molecule's shape and electronic properties to optimize its interaction with biological targets. researchgate.net
Beyond pharmaceuticals, biphenyl derivatives are crucial in materials science. They serve as building blocks for liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and specialized polymers. rsc.orgresearchgate.net The synthesis of these derivatives has been a subject of extensive research, with methods like the Suzuki-Miyaura coupling and the Ullmann reaction being pivotal for creating the central biaryl bond. nih.govresearchgate.net The versatility of the biphenyl scaffold ensures its continued importance in the development of new functional molecules.
Overview of Formyl-Substituted Biphenyls
The introduction of a formyl group (-CHO), which defines an aldehyde, onto a biphenyl scaffold creates a class of compounds known as formyl-substituted biphenyls. The aldehyde functional group is highly versatile in organic synthesis, serving as a precursor for a multitude of other functional groups and molecular extensions.
Formyl-substituted biphenyls are valuable intermediates in the synthesis of more complex molecules. The aldehyde can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig reaction, aldol (B89426) condensation, and Grignard reactions. This reactivity makes biphenyl aldehydes important starting materials for constructing elaborate molecular architectures, including those found in pharmaceuticals and natural products. For example, they are used in the synthesis of Schiff bases, which have applications in coordination chemistry and catalysis. atlantis-press.com The specific positioning of the formyl group on the biphenyl rings can influence the reactivity and the spatial arrangement of the final products.
Structural Features and Nomenclature of 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
This compound is a specific substituted biphenyl derivative. Its nomenclature precisely describes its structure. The "[1,1'-biphenyl]" indicates the core structure of two phenyl rings connected at their C1 and C1' positions. The locants (numbers) indicate the positions of the substituents on these rings. One ring is substituted with a methyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The second ring is substituted with a methoxy (B1213986) group at the 4'-position.
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | This compound achemblock.com |
| CAS Number | 1509012-61-6 achemblock.com |
| Molecular Formula | C₁₅H₁₄O₂ achemblock.com |
| Molecular Weight | 226.28 g/mol achemblock.com |
| SMILES | O=CC1=CC=C(C2=CC=C(OC)C=C2)C(C)=C1 achemblock.com |
Research Gaps and Objectives for Comprehensive Investigation of the Compound
While the synthesis and properties of biphenyl derivatives, in general, are well-documented, specific and less common derivatives like this compound often lack extensive characterization in the scientific literature. A primary research gap for this particular compound is the limited availability of published data on its specific biological activities, material properties, and detailed reaction kinetics.
Often, such compounds are synthesized as intermediates in a multi-step synthesis of a more complex target molecule and are not studied in their own right. This leads to a lack of information on their potential applications.
Future research objectives for a comprehensive investigation of this compound should include:
Detailed Spectroscopic and Crystallographic Analysis: While basic identification data exists, a full characterization using advanced techniques like 2D NMR spectroscopy and single-crystal X-ray diffraction would provide precise information about its three-dimensional structure and conformation in the solid state.
Exploration of Synthetic Utility: A systematic study of its reactivity, particularly of the formyl group in various name reactions, would establish its utility as a versatile building block in organic synthesis.
Investigation of Biological Activity: Screening this compound for various biological activities (e.g., antimicrobial, anticancer, antioxidant) could uncover potential applications in medicinal chemistry. The specific substitution pattern may lead to novel biological profiles.
Assessment of Material Properties: Investigating its photophysical properties, such as absorption and fluorescence, could reveal potential applications in optoelectronics or as a chemical sensor.
By addressing these research gaps, a more complete understanding of this compound can be achieved, potentially unlocking new applications for this specific chemical entity.
Transition Metal-Catalyzed Cross-Coupling Strategies
The formation of the pivotal C-C bond in biphenyl structures is most efficiently achieved through cross-coupling reactions. These reactions, catalyzed by transition metals like palladium and nickel, have become indispensable tools in synthetic organic chemistry due to their versatility and functional group tolerance. cjph.com.cnasianpubs.org Methodologies such as the Suzuki-Miyaura, Kumada, Stille, and Negishi couplings are primary examples of these powerful transformations. asianpubs.orgresearchgate.net
Suzuki-Miyaura Cross-Coupling Approaches
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most important and efficient strategies for synthesizing both symmetrical and unsymmetrical biaryl compounds. gre.ac.uk This reaction typically involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. gre.ac.uknih.gov Its practical advantages include the use of commercially available, low-toxicity reagents, mild reaction conditions, and broad functional group compatibility. nih.gov
For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of 4-bromo-3-methylbenzaldehyde with (4-methoxyphenyl)boronic acid, or alternatively, 4-bromo-1-methoxybenzene with (4-formyl-2-methylphenyl)boronic acid.
The success and yield of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of reaction parameters, including the choice of base, solvent, and temperature. The reactivity of the aryl halide partner is a critical factor; aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.orgnih.gov
A variety of bases can be employed, with common choices including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). nih.govacs.orgmdpi.com The selection of the base is often crucial for the reaction's outcome. For instance, in the synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines, K₃PO₄ was found to give the best yields when paired with a Pd(PPh₃)₄ catalyst. mdpi.com
Solvent systems also play a pivotal role. While traditional organic solvents like toluene or DMF have been used, mixed aqueous systems are common. nih.gov A mixture of 1,4-dioxane and water is frequently effective. nih.gov The use of water-miscible organic solvents like 1-propanol can keep the reaction mixture homogeneous, and its relatively high boiling point can lead to faster reaction times. orgsyn.org In some cases, an ethanol/water mixture has proven optimal. nih.gov The development of protocols in aqueous media at mild temperatures (e.g., 37 °C) highlights the move toward more environmentally benign conditions. nih.gov
The table below summarizes findings from a study on the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes, illustrating the impact of different catalysts, bases, and solvents on the reaction yield. nih.gov
The choice of the palladium catalyst and its associated ligands is paramount to the efficiency of the Suzuki-Miyaura coupling. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium acetate (Pd(OAc)₂) combined with phosphine (B1218219) ligands are widely used, modern catalysis has seen the development of more sophisticated systems to handle challenging substrates. nih.govorgsyn.org
Electron-rich and sterically bulky phosphine ligands have significantly advanced the field, allowing reactions to be performed at lower catalyst loadings, at room temperature for aryl chlorides, and for the preparation of extremely hindered biaryls. acs.orgresearchgate.net For example, the ligand 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) has demonstrated unprecedented activity for these processes. acs.orgresearchgate.net The ligand's bulk and electron-donating ability are key factors in the high activity of the resulting catalyst. acs.org Other specialized ligands, such as KenPhos, have been employed to achieve asymmetric Suzuki-Miyaura couplings, yielding axially chiral biaryls with high enantioselectivity. nih.gov
The table below showcases various palladium catalysts used in Suzuki-Miyaura reactions for biphenyl synthesis.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: yonedalabs.com
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming an organopalladium(II) complex (Ar-Pd-X). gre.ac.ukyonedalabs.com
Transmetalation : The organic group from the organoboron reagent (Ar'-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which is believed to form a more nucleophilic boronate species [Ar'-B(OH)₃]⁻, facilitating the transfer. gre.ac.uk This results in a diarylpalladium(II) complex (Ar-Pd-Ar').
Reductive Elimination : The two aryl groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. yonedalabs.com
Kumada Cross-Coupling Applications for Biphenyl Formation
The Kumada coupling, first reported in 1972, represents one of the earliest transition metal-catalyzed cross-coupling methods. wikipedia.org This reaction creates a carbon-carbon bond by reacting a Grignard reagent (an organomagnesium compound) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org
For biphenyl synthesis, an aryl Grignard reagent is coupled with an aryl halide. organic-chemistry.org A key advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared, avoiding extra steps required in other coupling methods. organic-chemistry.org However, its application is limited by the high reactivity of Grignard reagents, which restricts the tolerance of certain functional groups (like aldehydes) in the starting materials unless they are appropriately protected. wikipedia.orgorganic-chemistry.org The reaction is particularly cost-effective for the synthesis of unsymmetrical biaryls on an industrial scale. organic-chemistry.org
Other Cross-Coupling Protocols (e.g., Stille, Negishi)
Besides the Suzuki and Kumada reactions, other cross-coupling protocols are also valuable for the synthesis of biaryl compounds.
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgrsc.org A major advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups, including esters, ketones, and aldehydes. jk-sci.comorgsyn.org This makes the Stille coupling a versatile and popular method for constructing complex biaryl systems. orgsyn.org However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks. jk-sci.com
The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. rsc.orgorganic-chemistry.org Published in 1977, it was the first method to allow for the high-yield preparation of unsymmetrical biaryls. organic-chemistry.org Organozinc reagents are generally more reactive than organoboranes but less reactive than organomagnesium compounds, offering a balance of reactivity and functional group tolerance. cjph.com.cnorganic-chemistry.org
An in-depth examination of the synthetic methodologies for producing this compound reveals a landscape of classic and modern organic chemistry techniques. The synthesis of this and related biphenyl carbaldehydes hinges on the strategic functionalization of biphenyl precursors, the formation of the aldehyde group, and increasingly, the adoption of sustainable practices. This article explores these facets, providing insight into the chemical strategies, green chemistry applications, and industrial-scale production considerations for this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-9-12(10-16)3-8-15(11)13-4-6-14(17-2)7-5-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBYFQUPHLPULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 2 Methyl 1,1 Biphenyl 4 Carbaldehyde and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Analysis of the ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the precise assignment of all proton and carbon signals and confirmation of the molecular connectivity.
The ¹H NMR spectrum of 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on both phenyl rings, the methoxy (B1213986) group, and the methyl group. The chemical shifts and splitting patterns can be predicted by examining related structures such as 4'-Methoxy-2-methylbiphenyl and [1,1'-biphenyl]-4-carbaldehyde. rsc.orgrsc.org
The key expected signals are:
Aldehyde Proton (-CHO): A sharp singlet is anticipated far downfield, typically in the range of δ 9.9–10.1 ppm, which is characteristic of benzaldehyde (B42025) protons. rsc.orgrsc.org
Aromatic Protons: The spectrum will feature a complex series of multiplets in the aromatic region (δ 7.0–8.0 ppm).
The protons on the aldehyde-bearing ring (Ring A) will be influenced by the electron-withdrawing aldehyde group and the electron-donating methyl group. The proton adjacent to the aldehyde group is expected to be a singlet or a narrow doublet around δ 7.9 ppm.
The protons on the methoxy-bearing ring (Ring B) will appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the methoxy group are expected around δ 7.0 ppm, while those meta to it will be further downfield. rsc.org
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8–3.9 ppm. rsc.org
Methyl Protons (-CH₃): A singlet integrating to three protons, corresponding to the methyl group at the C2 position, is predicted to appear in the upfield aromatic region, around δ 2.2–2.3 ppm. rsc.org
The steric hindrance from the ortho-methyl group causes restricted rotation around the biphenyl (B1667301) C-C bond, leading to distinct magnetic environments for all aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 – 10.1 | Singlet (s) |
| Aromatic (Ring A) | 7.3 – 7.9 | Multiplets (m) |
| Aromatic (Ring B) | 7.0 – 7.5 | Multiplets (m) |
| Methoxy (-OCH₃) | 3.8 – 3.9 | Singlet (s) |
| Methyl (-CH₃) | 2.2 – 2.3 | Singlet (s) |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, with the molecular formula C₁₅H₁₄O₂, a total of 15 distinct carbon signals are expected, assuming free rotation is hindered.
Key predicted signals include:
Aldehyde Carbonyl (C=O): The signal for the aldehyde carbon is the most downfield, expected around δ 191–192 ppm. rsc.org
Aromatic Carbons: The aromatic region (δ 114–160 ppm) will contain 12 signals.
The carbon atom of the methoxy-substituted ring bonded to oxygen (C-4') will resonate at approximately δ 159–160 ppm.
The quaternary carbons of the biphenyl linkage (C-1 and C-1') and the aldehyde- and methyl-substituted carbons (C-4 and C-2) will show signals of lower intensity.
The carbons ortho and meta to the methoxy group will appear around δ 114 ppm and δ 128-130 ppm, respectively.
Methoxy Carbon (-OCH₃): A distinct signal around δ 55.5 ppm is characteristic of a methoxy group attached to an aromatic ring.
Methyl Carbon (-CH₃): The ortho-methyl group carbon is expected to resonate in the upfield region, around δ 20–21 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (-CHO) | 191 – 192 |
| Aromatic (C-O) | 159 – 160 |
| Aromatic (Quaternary) | 130 – 148 |
| Aromatic (CH) | 114 – 135 |
| Methoxy (-OCH₃) | ~55.5 |
| Methyl (-CH₃) | 20 – 21 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of substituted biphenyls by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In the aromatic region, COSY would show correlations between adjacent protons on each of the phenyl rings, helping to trace the connectivity within each ring system. However, it would not show correlations between the two rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). HSQC would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the methyl proton signal (~δ 2.2 ppm) to the methyl carbon signal (~δ 20 ppm).
A correlation from the aldehyde proton (~δ 10.0 ppm) to the quaternary aromatic carbon C-4 (~δ 135 ppm).
Correlations from the methyl protons (~δ 2.2 ppm) to the adjacent aromatic carbons C-1, C-2, and C-3.
Crucially, a correlation between protons on one ring and carbons on the other (e.g., from H-6 to C-1' or H-2' to C-1) would confirm the biphenyl linkage.
A correlation from the methoxy protons (~δ 3.8 ppm) to the C-4' carbon (~δ 160 ppm).
Mass Spectrometry (MS) Characterization (e.g., LC-MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
For this compound (C₁₅H₁₄O₂), the expected exact mass is 226.0994 g/mol . achemblock.comnih.gov High-Resolution Mass Spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 226 would be expected to be prominent. The fragmentation pattern would likely involve characteristic losses associated with the functional groups:
Loss of a hydrogen radical: A significant peak at m/z = 225 ([M-H]⁺), corresponding to the loss of the aldehydic hydrogen, is a common feature for aromatic aldehydes.
Loss of the formyl group: A peak at m/z = 197 ([M-CHO]⁺) due to the cleavage of the aldehyde group.
Loss of a methyl radical: A peak at m/z = 211 ([M-CH₃]⁺) from the cleavage of the methyl or methoxy group.
Loss of formaldehyde (B43269): A peak at m/z = 196 ([M-CH₂O]⁺) following the cleavage of the methoxy group.
The presence of the biphenyl core would render the molecular ion relatively stable. nist.govresearchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Formula | Description |
| 226 | [C₁₅H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 225 | [C₁₅H₁₃O₂]⁺ | Loss of H radical from aldehyde |
| 211 | [C₁₄H₁₁O₂]⁺ | Loss of CH₃ radical |
| 197 | [C₁₄H₁₃O]⁺ | Loss of formyl radical (CHO) |
| 196 | [C₁₄H₁₂O]⁺˙ | Loss of formaldehyde (CH₂O) from methoxy group |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com
While a crystal structure for this compound has not been reported, SC-XRD analysis would be invaluable for determining its precise conformation. A key structural feature of substituted biphenyls is the dihedral angle (twist angle) between the planes of the two aromatic rings.
For this specific molecule, the presence of the methyl group at the C2 (ortho) position is expected to induce significant steric strain. This strain forces the two phenyl rings to twist out of planarity to minimize repulsive interactions. Consequently, a large dihedral angle, likely in the range of 50-70°, would be anticipated between the two rings. This non-planar conformation is a hallmark of ortho-substituted biphenyls and significantly influences the compound's electronic and physical properties.
SC-XRD analysis would provide precise measurements of:
The C1-C1' bond length.
The dihedral angle between the phenyl rings.
Bond angles around the aldehyde, methyl, and methoxy substituents.
Intermolecular packing forces in the crystal lattice, such as hydrogen bonds or π-π stacking, which dictate the solid-state architecture.
This data is crucial for correlating the solid-state structure with its observed spectroscopic properties and for computational modeling studies.
Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Lattices
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of how molecules pack and interact in the solid state.
For this compound, the analysis would reveal a variety of weak intermolecular forces governing the crystal packing. The surface is expected to be dominated by hydrogen-hydrogen (H···H) contacts, which typically account for the largest percentage of the total surface area in hydrocarbon-rich molecules. nih.govresearchgate.net
Key interactions anticipated for this molecule include:
C-H···O Interactions: The presence of the carbaldehyde and methoxy oxygen atoms provides sites for weak hydrogen bonding with hydrogen atoms from neighboring molecules. These interactions, appearing as distinct red spots on the d_norm surface, would play a significant role in directing the crystal packing. cardiff.ac.uk
π-π Stacking: The biphenyl core allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules. The extent of this interaction would be influenced by the dihedral angle between the two phenyl rings, which is affected by the steric hindrance from the 2-methyl group.
C-H···π Interactions: Hydrogen atoms from the methyl and aromatic groups can interact with the electron-rich π-systems of the biphenyl rings on neighboring molecules. rsc.org
The 2D fingerprint plots derived from the Hirshfeld analysis quantify the contribution of each interaction type. Based on data from analogous substituted biphenyl and aromatic aldehyde compounds, a probable distribution of these interactions can be estimated. nih.govnih.gov
Table 1: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Dominant contacts due to the abundance of hydrogen atoms. nih.gov |
| C···H / H···C | ~30-40% | Represents van der Waals forces and C-H···π interactions. nih.gov |
| O···H / H···O | ~10-20% | Crucial directional interactions involving the carbonyl and methoxy groups. nih.gov |
| C···C | ~3-5% | Indicative of π-π stacking interactions between aromatic rings. |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy - FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The FTIR spectrum of this compound would exhibit characteristic bands confirming its structure.
Table 2: Predicted Characteristic FTIR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Vibrations of C-H bonds on the biphenyl rings. |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of methyl and methoxy C-H bonds. |
| Aldehyde C-H Stretch | 2850 - 2810 and 2750 - 2710 | Weak | A characteristic pair of bands (Fermi resonance) for aldehydes. |
| Aldehyde C=O Stretch | 1705 - 1685 | Strong | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |
| Aromatic C=C Stretch | 1610 - 1580 and 1520 - 1450 | Medium to Strong | Multiple bands indicating the vibrations of the biphenyl skeleton. |
| C-O Asymmetric Stretch | 1270 - 1230 | Strong | Characteristic of the aryl-alkyl ether (methoxy) group. |
| C-O Symmetric Stretch | 1050 - 1020 | Medium | Characteristic of the methoxy group. |
| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong | The pattern of these bands is indicative of the substitution on the aromatic rings. |
Electronic Absorption Spectroscopy (e.g., UV-Vis) and Chromophoric Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The chromophore—the part of the molecule that absorbs UV or visible light—in this compound is the entire substituted biphenyl system.
The electronic spectrum is expected to be dominated by intense π→π* transitions associated with the conjugated biphenyl core. The presence of substituents significantly modifies the absorption profile compared to unsubstituted biphenyl (λ_max ≈ 250 nm). utoronto.ca
Auxochrome (Methoxy Group): The electron-donating -OCH₃ group on one ring acts as an auxochrome, causing a bathochromic (red) shift and increasing the absorption intensity (hyperchromic effect).
Extended Conjugation (Carbaldehyde Group): The electron-withdrawing -CHO group on the other ring extends the π-conjugation across the entire molecule. This donor-acceptor ("push-pull") architecture significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a substantial bathochromic shift of the main absorption band. utoronto.camdpi.com
Steric Effects (Methyl Group): The 2-methyl group introduces steric hindrance, which increases the dihedral (twist) angle between the two phenyl rings. libretexts.org This twisting reduces the orbital overlap between the rings, which can lead to a slight hypsochromic (blue) shift compared to a hypothetical planar analogue. However, the powerful electronic effects of the methoxy and carbaldehyde groups are expected to be the dominant factors.
A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may also be observed, though it is often obscured by the much stronger π→π* band.
Table 3: Predicted Electronic Transitions and Spectroscopic Effects
| Transition | Predicted λ_max (nm) | Description | Influencing Factors |
|---|---|---|---|
| π → π | > 280 nm | High-intensity absorption band of the entire conjugated system. | Bathochromic shift due to extended conjugation from -CHO and -OCH₃ groups. mdpi.com |
| n → π | > 320 nm | Low-intensity absorption from the non-bonding electrons of the carbonyl oxygen. | Often appears as a shoulder on the main π→π* band. |
Computational and Theoretical Investigations of 4 Methoxy 2 Methyl 1,1 Biphenyl 4 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. siftdesk.org It is frequently employed to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. elixirpublishers.comresearchgate.net For a molecule like 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, DFT calculations would provide fundamental insights into its behavior.
Conformational Analysis and Torsional Barriers of Biphenyl (B1667301) Rings
The two phenyl rings in a biphenyl system are not typically coplanar due to steric hindrance between the ortho-substituents. The rotation around the single bond connecting the two rings is characterized by a torsional or dihedral angle. Conformational analysis involves calculating the molecule's energy as a function of this torsional angle to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). researchgate.netrsc.org For this compound, the presence of the ortho-methyl group would significantly influence the preferred dihedral angle and the height of the rotational energy barrier. scispace.com Computational methods like DFT are used to determine these torsional barriers, providing insight into the molecule's flexibility and conformational dynamics. uva.esnih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. mdpi.com This allows researchers to understand the feasibility of a proposed mechanism, identify the rate-determining step, and predict the products of a reaction. For example, a computational study could model the Heck reaction involving this compound or investigate the mechanism of its synthesis or degradation. beilstein-journals.orgresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational dynamics, flexibility, and interactions with their environment. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the dynamic properties of this molecule can be inferred and discussed based on established principles of substituted biphenyl systems. An MD simulation of this compound would provide a detailed picture of its structural fluctuations and the energetic landscape governing its internal motions.
The primary dynamic feature of interest in biphenyl derivatives is the torsional rotation around the central C-C single bond connecting the two phenyl rings. This rotation is subject to steric and electronic influences from the substituents on the rings. For this compound, the substituents—an ortho-methyl group, a para-carbaldehyde group, and a para-methoxy group—play distinct roles in dictating the molecule's dynamic behavior.
The ortho-methyl group is expected to exert the most significant influence on the rotational barrier. Due to its steric bulk, the methyl group hinders free rotation around the biphenyl axis, creating a substantial energy barrier that the molecule must overcome to transition between different torsional angles. researchgate.netnih.gov This steric clash forces the two phenyl rings to adopt a non-planar (twisted) conformation in their lowest energy state. libretexts.org MD simulations would allow for the exploration of the potential energy surface associated with this rotation, quantifying the dihedral angle distribution and the frequency of transitions between stable conformational states.
The para-substituents, the methoxy (B1213986) and carbaldehyde groups, are anticipated to have a more subtle, primarily electronic, effect on the dynamic behavior. nih.gov These groups can influence the electron density distribution in the phenyl rings, which can slightly alter the rotational energy barrier. However, their impact is generally less pronounced than the steric hindrance imposed by ortho-substituents. libretexts.org
A typical MD simulation protocol for this compound would involve placing the molecule in a simulation box, often solvated with an explicit solvent like water or an organic solvent, to mimic condensed-phase conditions. easychair.org The interactions between atoms would be described by a force field, and Newton's equations of motion would be solved iteratively to trace the trajectory of each atom over time. Analysis of these trajectories would yield information on conformational preferences, the dynamics of the torsional angle, and the influence of the solvent on the molecule's flexibility. Advanced simulation techniques, such as metadynamics, could be employed to enhance the sampling of conformational space and accurately calculate the free energy barriers associated with the biphenyl rotation. nih.govacs.org
The results from such simulations could be summarized in data tables, providing a quantitative overview of the compound's dynamic properties. Below is a hypothetical interactive table illustrating the type of data that could be generated from an MD simulation study.
| Parameter | Value | Unit |
|---|
This table illustrates that in a polar solvent like water, the equilibrium dihedral angle might be slightly smaller compared to a vacuum, and the rotational energy barrier could be marginally lower due to solvent-solute interactions that stabilize the transition state. easychair.orgresearchgate.net The frequency of transitions between different conformations would also be influenced by the viscosity and polarity of the surrounding medium.
Chemical Reactivity and Derivatization Studies of 4 Methoxy 2 Methyl 1,1 Biphenyl 4 Carbaldehyde
Reactions of the Carbaldehyde Functional Group
The aldehyde group is the most reactive site in 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, readily undergoing a variety of transformations that are characteristic of aromatic aldehydes. These reactions allow for the conversion of the formyl group into other important functional groups, providing pathways to a diverse range of derivatives.
Oxidation to Carboxylic Acids
The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylic acid. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in aqueous acetone (B3395972) with sulfuric acid), and Tollens' reagent ([Ag(NH3)2]+). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.
The oxidation with potassium permanganate is typically carried out in an alkaline solution, followed by acidification to yield the carboxylic acid. This powerful oxidant ensures a high conversion rate. Milder oxidizing agents can also be employed to achieve this transformation, which can be advantageous when other parts of the molecule are sensitive to harsh oxidative conditions.
Reduction to Alcohols
The carbaldehyde group can be readily reduced to a primary alcohol, yielding (4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-yl)methanol. This reduction is a key transformation for introducing a hydroxymethyl group, which can serve as a handle for further functionalization.
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It is generally preferred for its ease of handling and chemoselectivity, as it does not typically reduce other functional groups like esters or carboxylic acids that might be present in more complex derivatives. Lithium aluminum hydride is a much stronger reducing agent and will also reduce a wider range of functional groups.
Nucleophilic Addition Reactions (e.g., Wittig, Grignard, condensation reactions)
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental for extending the carbon skeleton and introducing new functionalities.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. In this reaction, a phosphorus ylide (Wittig reagent) reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide as a byproduct. The reaction of this compound with a Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide in the presence of a strong base, would yield the corresponding vinyl derivative. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and the reaction conditions.
Grignard Reaction: Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols after acidic workup. For instance, the reaction with methylmagnesium bromide would yield 1-(4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-yl)ethanol. This reaction is highly versatile, allowing for the introduction of a wide variety of alkyl, aryl, and vinyl groups.
Condensation Reactions: The carbaldehyde can participate in various condensation reactions, such as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The initial adduct typically undergoes dehydration to yield a new carbon-carbon double bond. These reactions are valuable for the synthesis of highly functionalized and conjugated systems.
Modifications of the Methoxy (B1213986) Group (e.g., demethylation, further functionalization)
The methoxy group (-OCH3) on the biphenyl (B1667301) ring is relatively stable but can be modified under specific conditions. The most common transformation is demethylation to the corresponding phenol (B47542) (hydroxy group). This unmasking of a phenolic hydroxyl group opens up avenues for further functionalization.
Demethylation: The cleavage of the methyl-aryl ether bond can be achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr). Boron tribromide is a particularly effective reagent for this purpose and often provides good yields under relatively mild conditions. Another common method involves heating with pyridine (B92270) hydrochloride, which serves as a source of anhydrous HCl.
Once the phenolic derivative is obtained, the hydroxyl group can be further functionalized. For example, it can be acylated to form esters, alkylated to introduce different ether groups, or used in coupling reactions.
Substitution Reactions on the Biphenyl Core
The biphenyl core of this compound can undergo electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the existing substituents: the methyl group, the methoxy group, and the aldehyde group.
The methoxy group is a strong activating group and an ortho-, para-director. The methyl group is also an activating group and an ortho-, para-director, albeit weaker than the methoxy group. The aldehyde group, on the other hand, is a deactivating group and a meta-director.
Given the substitution pattern, the ring containing the methoxy group is significantly more activated towards electrophilic attack than the ring bearing the deactivating aldehyde group. Therefore, electrophilic substitution reactions such as nitration or halogenation are expected to occur predominantly on the methoxy-substituted ring, at the positions ortho to the methoxy group (positions 3' and 5'). The steric hindrance from the adjacent phenyl ring might influence the regioselectivity between these two positions.
Synthesis of Advanced Derivatives for Specific Applications
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of advanced derivatives with specific applications in medicinal chemistry and materials science.
Pharmaceutical Intermediates: The biphenyl scaffold is a common structural motif in many pharmaceutical agents. For example, the antihypertensive drug Telmisartan contains a substituted biphenyl core. Derivatives of this compound can serve as key intermediates in the synthesis of such complex drug molecules. The aldehyde functionality can be transformed into other groups required for building the final drug structure, for instance, through reductive amination to introduce a nitrogen-containing side chain.
The ability to selectively modify the aldehyde, the methoxy group, and the biphenyl core allows for the fine-tuning of the molecular structure to achieve desired physical and biological properties in the final advanced derivatives.
Applications in Advanced Chemical and Biological Research Excluding Prohibited Elements
Applications as Key Synthetic Intermediates and Building Blocks
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is recognized primarily as a chemical building block, a foundational unit from which more complex molecules can be assembled. Its utility stems from the presence of multiple reactive sites and a stable, rigid core structure.
The molecular architecture of this compound makes it an adept precursor for the synthesis of more intricate organic structures. The aldehyde group (-CHO) is a versatile functional group that can undergo a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, oximes, and other derivatives. These transformations allow chemists to introduce new functionalities and extend the molecular framework.
The biphenyl (B1667301) structure itself provides a robust and sterically defined scaffold. This is particularly valuable in the construction of molecules where the spatial arrangement of substituents is critical for biological activity or material properties. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups influence the electronic properties and solubility of the molecule and its derivatives. While specific, large-scale syntheses starting from this exact molecule are not extensively documented in publicly available literature, its classification as a synthetic building block points to its role in research and development laboratories for creating novel compounds. The general strategy involves using such bifunctional molecules to piece together complex structures in a modular and efficient manner.
The biphenyl moiety is a common feature in a number of active ingredients used in the agrochemical industry. Similarly, benzaldehyde (B42025) derivatives are foundational to the fragrance industry, prized for their characteristic aromas.
While direct application of this compound in commercial agrochemicals or fragrances is not widely reported, its structural components suggest its potential as an intermediate. For instance, related isomers such as 2'-Methoxy-biphenyl-4-carbaldehyde are noted for their utility as building blocks in the synthesis of agrochemicals and fine chemicals, including fragrances. The synthesis of new fungicides and herbicides often involves the exploration of novel substituted biphenyls and related heterocyclic structures. The aldehyde group can be used to synthesize Schiff bases, which are known to exhibit a range of biological activities relevant to crop protection. Therefore, this compound represents a candidate for derivatization and screening in the discovery of new agrochemicals.
In perfumery, the molecular weight and functional groups of a compound are critical to its odor profile and volatility. Aldehydes are a cornerstone of many classic and modern scents. The biphenyl structure would impart a high boiling point and substantivity (longevity), making derivatives potentially suitable as base notes in complex fragrance compositions.
Role in Catalysis
The influence of this compound extends into the field of catalysis, both as a potential precursor to catalytic ligands and as a substrate in important synthetic reactions.
The development of highly efficient and selective catalysts is a central theme in modern chemistry. A key component of many homogeneous catalysts is the organic ligand that coordinates to a central metal atom. The biphenyl scaffold is a core component of many highly successful "Buchwald-type" phosphine (B1218219) ligands used in cross-coupling reactions.
This compound can be envisioned as a precursor for such ligands. Through established synthetic routes, the aldehyde functionality could be converted into a phosphine, amine, or other coordinating group. This would allow for the creation of new ligands where the electronic and steric properties are tuned by the existing methoxy and methyl substituents. The atropisomeric nature of some ortho-substituted biphenyls can also be exploited to create chiral ligands for asymmetric catalysis, although the single methyl group at the 2-position of this compound may not be sufficient to create a stable chiral axis at room temperature.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have revolutionized the synthesis of biaryl compounds. This compound is itself a product of such a reaction. The most common synthetic route to this molecule involves a Suzuki-Miyaura coupling between a boronic acid/ester and an aryl halide.
In a typical synthesis, (4-formyl-3-methylphenyl)boronic acid could be coupled with 4-bromoanisole (B123540) in the presence of a palladium catalyst and a base. In this context, the precursors serve as the substrates for the cross-coupling reaction, highlighting the importance of this methodology in accessing functionalized biphenyls. The reaction conditions can be optimized to achieve high yields, as shown in the representative table below.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| (4-formyl-3-methylphenyl)boronic acid | 4-bromoanisole | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | >85% |
| 4-formyl-3-methylphenyl triflate | (4-methoxyphenyl)boronic acid | PdCl2(dppf) | K3PO4 | Dioxane | Variable |
Materials Science Applications
The rigid, planarizable structure of the biphenyl unit makes it an attractive component for advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers. The incorporation of methoxy and aldehyde groups offers handles for further polymerization or modification of material properties.
While there is no specific literature detailing the use of this compound in materials science, its structure is analogous to monomers used in the field. For example, vinyl-functionalized methoxyphenols derived from natural sources have been used to create biobased thermoplastics and thermoset polymers. The biphenyl core of the title compound could impart enhanced thermal stability and specific optoelectronic properties to a polymer backbone. The aldehyde group could be used in condensation polymerization reactions to form polyimines or other conjugated polymers, which are often investigated for their conductive and light-emitting properties. Further research is required to explore the potential of this molecule as a monomer or dopant in the development of new organic materials.
Building Blocks for Liquid Crystals
Biphenyl derivatives are integral to the design of liquid crystals due to their rigid, rod-like structure, which promotes the formation of mesophases. The presence of terminal groups on the biphenyl core significantly influences the transition temperatures and the type of liquid crystalline phase. While direct studies on the liquid crystalline properties of this compound are not extensively documented, the structural features of this molecule are pertinent to the field. For instance, the synthesis of liquid crystals often involves the reaction of aldehydes with amines to form Schiff bases, which are a prominent class of liquid crystalline compounds. The carbaldehyde group on this molecule could be reacted with various anilines to produce a range of Schiff base liquid crystals. The methoxy and methyl substituents would further influence the material's properties, such as its dielectric anisotropy and melting point. Research on analogous structures, such as 4-alkoxy-N-(2-phenanthrylmethylene)anilines and materials based on methoxybiphenyl units, demonstrates the importance of these substituents in fine-tuning the mesomorphic behavior. nih.govrsc.org
Components in Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, biphenyl derivatives are frequently employed as core structures for host materials in OLEDs. These materials form a matrix for phosphorescent emitters, facilitating charge transport and ensuring efficient energy transfer. The biphenyl unit provides good thermal stability and a high triplet energy, which is crucial for hosting blue phosphors. The substitution on the biphenyl core is critical for tuning the electronic properties and morphological stability of the material. For example, carbazole-substituted biphenyls are widely used as hole-transporting host materials. ep2-bayreuth.denih.gov While there is no specific literature detailing the use of this compound in OLEDs, its biphenyl core suggests its potential as a precursor for OLED materials. The aldehyde functionality could be used to synthesize more complex, conjugated molecules that could serve as emitters or host materials. The methoxy and methyl groups would influence the HOMO/LUMO energy levels and the solubility of any derived materials.
Polymer Chemistry Applications
Biphenyl-containing monomers are utilized in the synthesis of high-performance polymers, such as poly(aryl ether ketones), which are known for their thermal stability and mechanical strength. The biphenyl unit imparts rigidity to the polymer backbone. While specific polymerization reactions involving this compound are not reported, its aldehyde group could potentially participate in polymerization reactions, for example, through condensation with suitable co-monomers to form polyimines or other polymer structures. Research on the polymerization of other biphenyl monomers, such as those derived from 2-phenylphenol (B1666276) and 4-phenylphenol, indicates the utility of this class of compounds in creating crosslinked polymers with specific network properties. nih.gov
Dye Synthesis
Substituted biphenyls can serve as intermediates in the synthesis of dyes. The specific chromophoric and auxochromic groups attached to the biphenyl structure determine the color and properties of the resulting dye. The carbaldehyde group in this compound can be a key functional group for building dye molecules, for instance, through condensation reactions to form azomethine dyes. While direct application of this specific compound in dye synthesis is not documented, the general principles of dye chemistry suggest its potential as a precursor. Substituted biphenyl anilines, for example, are known to be vital in the synthesis of dyes by reacting with aldehydes and ketones to produce Schiff base products. rsc.org
Pharmacological Research and Molecular Target Interactions (In Vitro and Non-Human In Vivo Models)
The biphenyl moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.
Enzyme Inhibition and Receptor Modulation Studies (e.g., Dopamine (B1211576) D1 Receptor positive allosteric modulator)
Research into novel treatments for neurological and psychiatric conditions has focused on the modulation of dopamine receptors. Positive allosteric modulators (PAMs) of the dopamine D1 receptor are of particular interest as they offer a more nuanced approach to enhancing dopaminergic signaling compared to traditional agonists. frontiersin.orgnih.gov
A significant finding in this area comes from a high-throughput screening of a chemical library to identify new synthetic allosteric modulators of the D1 receptor. In this study, a closely related analogue, 4'-methoxy[1,1'-biphenyl]-4-carbaldehyde , was identified as an initial hit compound. acs.org This molecule demonstrated the ability to potentiate the maximal effect of dopamine in a cell-based assay, indicating its potential as a D1 receptor PAM. acs.org Specifically, it produced a 55% increase in the dopamine Emax in a potentiator-mode cAMP assay. acs.org This discovery served as the starting point for a medicinal chemistry program that led to the development of more potent and selective D1 receptor PAMs. acs.org
While this research did not use the 2-methyl substituted version of the compound, the identification of the 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde scaffold is highly relevant. It strongly suggests that the biphenyl carbaldehyde core with a methoxy substituent is a viable starting point for designing D1 receptor modulators. The addition of the 2-methyl group in this compound would likely influence the compound's conformation and its binding affinity to the allosteric site on the receptor, potentially altering its potency and efficacy.
Table 1: Activity of a Key Analog at the Dopamine D1 Receptor
| Compound | Assay Type | Measured Effect | Reference |
|---|---|---|---|
| 4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | Potentiator-mode cAMP assay | 55% increase in Dopamine Emax | acs.org |
Antioxidant Activity Investigations
Phenolic compounds, including those with methoxy substitutions, are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence of methoxy and methyl groups on an aromatic ring can influence the antioxidant capacity by affecting the stability of the resulting phenoxyl radical.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4'-methoxy[1,1'-biphenyl]-4-carbaldehyde |
| 4-alkoxy-N-(2-phenanthrylmethylene)anilines |
| 2-phenylphenol |
Antiproliferative Effects in Cell Line Models (e.g., K562, MCF-7)
An extensive review of the scientific literature reveals a notable absence of studies investigating the direct antiproliferative effects of this compound on the K562 (human chronic myelogenous leukemia) and MCF-7 (human breast adenocarcinoma) cell lines. While numerous biphenyl derivatives have been synthesized and evaluated for their anticancer properties, specific data, including IC50 values for this particular compound against these cell lines, are not available in published research.
To provide a framework for potential future studies, the table below is formatted to present such data should it become available.
Table 1: Hypothetical Antiproliferative Activity Data
Currently, no experimental data is available for this compound.
| Cell Line | Compound Concentration | % Inhibition | IC50 Value |
|---|---|---|---|
| K562 | Data not available | Data not available | Data not available |
Neuroprotective Research in Animal Models
There is currently no published research detailing the neuroprotective effects of this compound in any animal models of neurological disease. Studies on related biphenyl structures suggest that this class of compounds can possess neuroprotective properties; however, specific experimental evidence for this compound is lacking. Future research would be necessary to explore its potential in conditions such as Alzheimer's disease, Parkinson's disease, or stroke.
Antimicrobial Properties (e.g., antibacterial, antifungal, antiviral)
A comprehensive search of scientific databases indicates that the antimicrobial properties of this compound have not been reported. There are no available studies that have assessed its efficacy against various bacterial, fungal, or viral strains. Therefore, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against any microorganism are not available.
The following interactive table is designed to showcase antimicrobial data, which could be populated in the event of future research.
Table 2: Illustrative Antimicrobial Activity Data
No research data is currently available for this compound.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Escherichia coli | Bacterium | Not Determined | Not Determined |
| Staphylococcus aureus | Bacterium | Not Determined | Not Determined |
| Candida albicans | Fungus | Not Determined | Not Determined |
Anti-inflammatory and Analgesic Properties
Despite the well-documented anti-inflammatory and analgesic activities of many biphenyl-containing compounds, there is a lack of specific research on the anti-inflammatory and analgesic properties of this compound. No in vivo or in vitro studies have been published that evaluate its ability to modulate inflammatory pathways or to alleviate pain in established models.
Structure-Activity Relationship (SAR) Studies for Specific Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. However, in the case of this compound, there are no published SAR studies. Such research would involve the synthesis of various analogs by modifying the methoxy, methyl, and carbaldehyde groups on the biphenyl scaffold and evaluating how these changes affect a specific biological target. The absence of identified biological targets and associated activity data for the parent compound means that SAR studies have not been undertaken.
Future Research Directions and Broader Academic Perspectives
Development of More Efficient and Sustainable Synthetic Routes
While the synthesis of biphenyl (B1667301) derivatives is well-established, the pursuit of more efficient and environmentally benign methods remains a key research focus. For 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, future synthetic strategies could concentrate on the following:
Greener Coupling Methodologies: Traditional cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are mainstays for biphenyl synthesis. nih.govbeilstein-journals.org Future research could explore the use of more sustainable catalysts, such as those based on earth-abundant metals, or even catalyst-free methodologies under photochemical or electrochemical conditions. The goal would be to minimize waste, reduce the reliance on precious metals, and employ greener solvents.
Flow Chemistry Approaches: The use of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this biphenyl derivative. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities. beilstein-journals.org
A comparative table of potential synthetic routes is presented below:
| Synthesis Method | Potential Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | High yields, good functional group tolerance. nih.gov | Use of palladium catalyst, need for pre-functionalized starting materials. |
| Heck Coupling | Atom economy, direct arylation potential. beilstein-journals.org | Regioselectivity can be an issue, often requires phosphine (B1218219) ligands. beilstein-journals.org |
| Photochemical Synthesis | Catalyst-free, mild reaction conditions. | Can suffer from side reactions and require specialized equipment. |
| Flow Chemistry | Enhanced safety, scalability, and process control. beilstein-journals.org | Initial setup costs can be high. |
Exploration of Novel Reactivity and Cascade Reactions
The aldehyde functionality in this compound is a versatile handle for a plethora of chemical transformations. Future research should aim to uncover novel reactivity patterns and design elegant cascade reactions.
Multicomponent Reactions: The aldehyde can serve as a key component in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials. This would be a powerful tool for generating libraries of novel compounds for various applications.
Organocatalysis: The use of small organic molecules as catalysts for reactions involving the aldehyde group could lead to highly enantioselective transformations. This is particularly relevant for the synthesis of chiral molecules with potential biological activity.
Cascade Reactions: Designing cascade reactions that involve both the aldehyde and the biphenyl core could lead to the efficient synthesis of complex polycyclic systems. For example, an intramolecular cyclization following an initial intermolecular reaction at the aldehyde could be envisioned.
Advanced Chiroptical Studies and Atropisomerism in Biphenyl Derivatives
The presence of a methyl group at the 2-position of the biphenyl linkage introduces the possibility of atropisomerism, a form of axial chirality arising from restricted rotation around the C-C single bond. wikipedia.orgnih.gov This is a fascinating area for future investigation.
Resolution and Chiroptical Properties: A key research direction would be the resolution of the potential atropisomers of this compound and the study of their chiroptical properties using techniques such as circular dichroism (CD) spectroscopy. Understanding how the substitution pattern influences the rotational barrier and the stability of the atropisomers is of fundamental importance. princeton.edu
Asymmetric Synthesis: The development of synthetic methods that can selectively produce one atropisomer over the other is a significant challenge and a highly desirable goal. This could be achieved through the use of chiral catalysts or auxiliaries.
Applications in Asymmetric Catalysis: Axially chiral biphenyls are renowned for their application as ligands in asymmetric catalysis. Investigating the potential of the resolved atropisomers of this compound, or its derivatives, as ligands in stereoselective reactions would be a valuable pursuit.
| Parameter | Description |
| Atropisomerism | A type of axial chirality resulting from hindered rotation around a single bond. wikipedia.orgnih.gov |
| Rotational Barrier | The energy required to overcome the steric hindrance for interconversion between atropisomers. princeton.edu |
| Chiroptical Properties | The interaction of the chiral molecule with polarized light, studied by techniques like circular dichroism. |
Integration of Computational Design for Targeted Synthesis and Applications
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. mdpi.com For this compound, computational studies can provide valuable insights.
Conformational Analysis: Computational methods can be used to predict the preferred conformation of the molecule and to calculate the rotational barrier for atropisomerism. mdpi.com This information is crucial for understanding its chiroptical properties.
Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the aldehyde group and other parts of the molecule, aiding in the design of new reactions and the selection of appropriate reaction conditions. mdpi.com
Virtual Screening for Applications: For potential applications in materials science or medicinal chemistry, computational docking and screening can be used to predict the interaction of this molecule with proteins or its suitability for electronic applications. researchgate.net
Discovery of Undiscovered Academic Applications in Emerging Fields
The unique combination of functionalities in this compound suggests potential applications in a variety of emerging scientific fields.
Organic Electronics: Biphenyl derivatives are known to be useful in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties endowed by the methoxy (B1213986) and carbaldehyde groups could make this compound a candidate for new organic electronic materials.
Supramolecular Chemistry and Crystal Engineering: The aldehyde group can participate in hydrogen bonding and other non-covalent interactions, making this molecule a potential building block for the construction of well-defined supramolecular assemblies and crystalline materials with interesting properties.
Chemical Sensors: The reactivity of the aldehyde group could be exploited in the design of chemosensors for the detection of specific analytes. A change in the photophysical properties of the biphenyl core upon reaction of the aldehyde could form the basis of a sensing mechanism.
Comprehensive Mechanistic Understanding of Derived Biological Activities (excluding clinical implications)
While excluding clinical implications, the fundamental biological activities of derivatives of this compound are a rich area for academic research. Biphenyl derivatives are known to exhibit a wide range of biological activities. ijsdr.orgresearchgate.net
Enzyme Inhibition Studies: The aldehyde functionality can react with nucleophilic residues in the active sites of enzymes. Investigating the potential of this compound and its derivatives as inhibitors of specific enzymes could reveal novel mechanisms of action.
Antioxidant Properties: The methoxy-substituted aromatic ring might confer antioxidant properties to the molecule. Studies to evaluate its radical scavenging abilities and its effects on oxidative stress in cellular models would be of interest. atlantis-press.com
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues with variations in the substitution pattern, it would be possible to establish structure-activity relationships. This would provide a deeper understanding of how the molecular structure influences the observed biological effects at a mechanistic level. nih.gov
Q & A
Basic: What are the common synthetic routes for 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, and how do reaction conditions influence yield and purity?
The synthesis typically involves biphenyl core assembly followed by functional group introduction . Key methods include:
- Suzuki-Miyaura coupling : Aryl halides and boronic acids are cross-coupled using palladium catalysts to assemble the biphenyl backbone. For example, coupling a methoxy-substituted aryl boronic acid with a methyl-substituted aryl bromide .
- Oxidation of alcohols : A methyl alcohol intermediate at the 4-position can be oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions .
- Optimization steps : Reaction temperature (e.g., reflux vs. room temperature), catalyst loading (e.g., 1–5 mol% Pd), and solvent polarity (e.g., THF vs. DMF) critically affect yield. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Basic: How is the structure of this compound characterized using spectroscopic techniques?
- <sup>1</sup>H NMR : Distinct signals include:
- Methoxy protons at δ 3.8–4.0 ppm (singlet, 3H).
- Aldehyde proton at δ 9.8–10.2 ppm (singlet, 1H).
- Methyl group protons at δ 2.3–2.6 ppm (singlet, 3H) .
- IR spectroscopy : A strong absorption band at ~1700 cm<sup>-1</sup> confirms the aldehyde carbonyl stretch .
- Mass spectrometry : Molecular ion peak at m/z corresponding to C15H14O2 (exact mass: 242.0943) .
Advanced: What strategies address contradictions in reactivity data between this compound and halogenated analogs?
Discrepancies arise from electronic and steric effects of substituents:
- Electronic effects : Methoxy (electron-donating) reduces aldehyde electrophilicity compared to chloro/fluoro (electron-withdrawing) analogs, slowing nucleophilic additions. Confirmation via Hammett σ<sup>+</sup> values or computational DFT analysis (e.g., LUMO energy levels) .
- Steric effects : Methyl at the 2-position may hinder reactions at the aldehyde. Kinetic studies (e.g., monitoring reaction rates under varying steric bulk) clarify these effects .
- Control experiments : Direct comparison with analogs (e.g., 4'-chloro-2-methyl derivatives) under identical conditions isolates substituent impacts .
Advanced: How does the substitution pattern influence interactions with cytochrome P450 enzymes?
The methoxy group enhances electron density on the biphenyl core, potentially altering binding to enzyme active sites:
- Docking studies : Molecular modeling shows methoxy groups form hydrogen bonds with polar residues (e.g., Tyr, Ser) in cytochrome P450’s heme pocket .
- Enzyme assays : Competitive inhibition assays (e.g., IC50 measurements) compare inhibition potency against halogenated analogs. Methoxy’s electron donation may reduce binding affinity compared to chloro derivatives .
- Mutagenesis : Engineering enzyme mutants (e.g., replacing polar residues with nonpolar ones) tests hydrogen-bonding hypotheses .
Basic: What purification techniques are optimal for this compound?
- Recrystallization : Ethanol/water mixtures (7:3 v/v) exploit temperature-dependent solubility differences.
- Chromatography : Silica gel columns with ethyl acetate/hexane (10–30% gradient) resolve aldehyde from biphenyl byproducts.
- Analytical monitoring : TLC (Rf ~0.4 in 20% ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) ensures purity .
Advanced: Which substituent modifications enhance bioactivity in derivatives?
Guided by structure-activity relationship (SAR) studies :
- Electron-donating groups : Adding hydroxyl or amino groups at the 3'-position (e.g., as in 2'-hydroxymethyl analogs) improves solubility and target binding .
- Halogenation : Introducing fluoro at the 4-position increases metabolic stability and lipophilicity, mimicking trends in drug-like molecules .
- Hybrid derivatives : Conjugating the aldehyde to hydrazine or thiosemicarbazide moieties (e.g., via Schiff base formation) enhances anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
